2,4,4',6-Tetrachlorobiphenyl
Overview
Description
2,4,4’,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals consisting of two benzene rings with chlorine atoms attached. This compound is specifically characterized by having four chlorine atoms at the 2, 4, 4’, and 6 positions on the biphenyl structure. Polychlorinated biphenyls were widely used in industrial applications due to their chemical stability and insulating properties but were later banned due to their environmental persistence and toxic effects .
Mechanism of Action
Target of Action
2,4,4’,6-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
It is known that the compound’s interaction with the aryl hydrocarbon receptor can disrupt various cellular processes by altering gene transcription . This can lead to changes in the expression of enzymes involved in drug metabolism, such as those in the cytochrome P450 family .
Pharmacokinetics
Like other pcbs, it is known to be persistent in the environment and bioaccumulative, suggesting that it may have a long half-life in the body . Its bioavailability would be influenced by these properties, as well as factors such as the route of exposure and the individual’s metabolic rate.
Result of Action
The molecular and cellular effects of 2,4,4’,6-Tetrachlorobiphenyl’s action are diverse, given its ability to disrupt gene transcription and alter enzyme expression . These changes can lead to a variety of potential health effects, although the specifics can vary depending on factors such as the level and duration of exposure.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,4’,6-Tetrachlorobiphenyl. As a persistent organic pollutant, it resists degradation through photolytic, biological, or chemical processes . This means it can remain in the environment for extended periods, during which it can enter the food chain and bioaccumulate in animal tissue . These environmental characteristics can influence the compound’s bioavailability and potential for exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4’,6-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of 2,4,4’,6-Tetrachlorobiphenyl follows similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4,4’,6-Tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
Scientific Research Applications
2,4,4’,6-Tetrachlorobiphenyl has been extensively studied in various scientific fields due to its environmental persistence and biological effects. Some of its applications include:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in different chemical reactions and environmental conditions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its toxicological effects and potential health risks.
Industry: Historically used in electrical equipment, heat transfer fluids, and as a plasticizer
Comparison with Similar Compounds
2,4,4’,6-Tetrachlorobiphenyl is one of the many polychlorinated biphenyls, each differing in the number and position of chlorine atoms. Similar compounds include:
2,2’,4,4’-Tetrachlorobiphenyl: Differing in the position of chlorine atoms, leading to different chemical and biological properties.
2,3,4,4’,5-Pentachlorobiphenyl: Contains five chlorine atoms, resulting in higher toxicity and persistence.
3,3’,4,4’-Tetrachlorobiphenyl: Known for its dioxin-like toxicity due to its coplanar structure
The uniqueness of 2,4,4’,6-Tetrachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects.
Properties
IUPAC Name |
1,3,5-trichloro-2-(4-chlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)12-10(15)5-9(14)6-11(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFZBHKDGHISSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074133 | |
Record name | 2,4,4',6-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32598-12-2 | |
Record name | PCB 75 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32598-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,4',6-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,4',6-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,4',6-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3VM605Y7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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